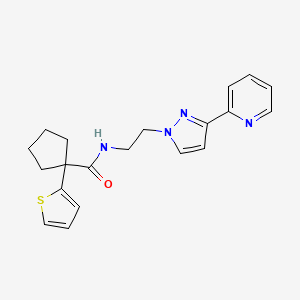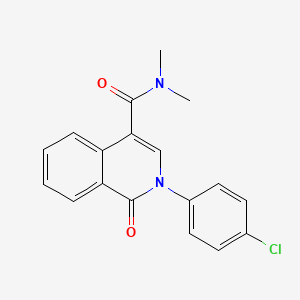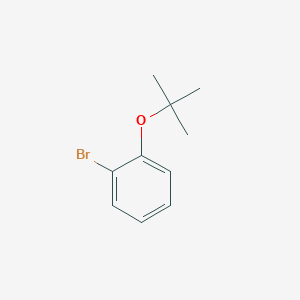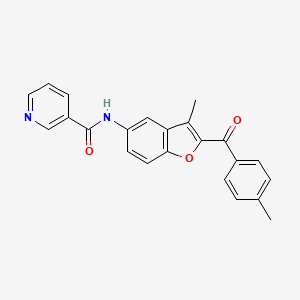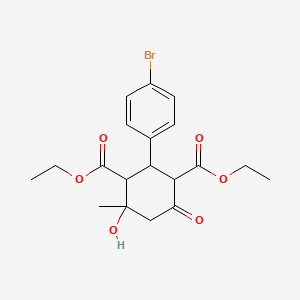
Diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the nature of the carbon-carbon bonds in the phenyl ring. The cyclohexane ring could adopt a chair or boat conformation, and the presence of the ketone and hydroxyl groups might influence its stability .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The ester groups could undergo hydrolysis in the presence of a strong acid or base. The ketone could be reduced to an alcohol, or it could react with a nucleophile in a nucleophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the ester groups could increase its molecular weight and polarity, which could affect properties like solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Structural Analysis
Diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its derivatives have been explored in various synthesis processes and structural analyses. In one study, the condensation of this compound and its derivatives with N′-(2-chloropropyl)ethane-1,2-diamine resulted in new compounds with stereogenic centers, characterized by techniques such as NMR spectroscopy and X-ray single-crystal analysis (Ismiyev et al., 2013). Another research focused on synthesizing and determining the structure of similar compounds using NMR spectroscopy and X-ray analysis (Poplevina et al., 2009).
Antimicrobial Properties
Functionally substituted cyclohexane derivatives, including diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, have been explored for potential antimicrobial properties. A study showed that a derivative exhibited significant antimicrobial properties, particularly against Gram-negative bacteria (Shoaib, 2019).
Application in Supramolecular Chemistry
The compound has been studied for its application in supramolecular chemistry. A structurally novel compound was isolated through a specific reaction process, demonstrating the potential of this chemical in forming complex molecular structures (Chen et al., 2014).
Anticonvulsant Activity
Cyclohexanone derivatives of this compound have shown anticonvulsant activity. Synthesis through Knoevenagel condensation and subsequent testing indicated their effectiveness in seizure control in mice (Kocharov et al., 2020).
Future Directions
properties
IUPAC Name |
diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,24H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFVQUAJMSDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

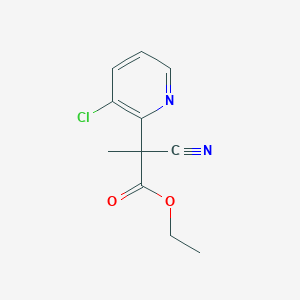
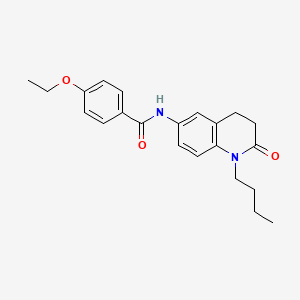
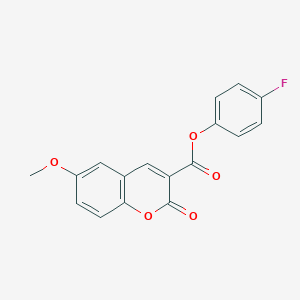


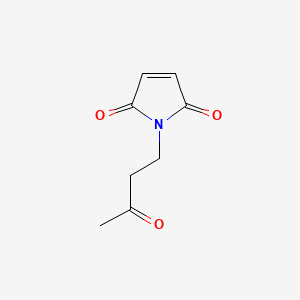

![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)
